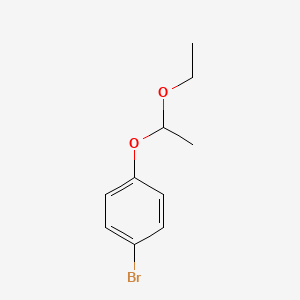![molecular formula C10H9F3O B6260680 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol CAS No. 64189-17-9](/img/new.no-structure.jpg)
3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Mechanism of Action
Target of Action
A structurally similar compound, n-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide, has been shown to interact with the serotonergic system, specifically the5-HT1A and 5-HT3 receptors .
Mode of Action
The related compound mentioned above modulates the serotonergic system, which suggests that 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol might have a similar mechanism . This could involve binding to the 5-HT1A and 5-HT3 receptors, altering their activity and thus influencing the levels of serotonin in the brain .
Biochemical Pathways
Given the potential interaction with the serotonergic system, it is plausible that this compound could influence pathways related to mood regulation, sleep, appetite, and other physiological processes that are modulated by serotonin .
Pharmacokinetics
The compound’s molecular weight of 20217 suggests that it may have suitable properties for oral bioavailability.
Result of Action
The related compound has been shown to exhibit an antidepressant-like effect in mice, which was associated with modulation of the serotonergic system . This suggests that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form 3-[3-(trifluoromethyl)phenyl]prop-2-enal.
Reduction: The resulting aldehyde is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert it into the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide under reflux conditions.
Major Products
Oxidation: 3-[3-(trifluoromethyl)phenyl]prop-2-enal or 3-[3-(trifluoromethyl)phenyl]propanoic acid.
Reduction: 3-[3-(trifluoromethyl)phenyl]propan-1-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)benzaldehyde
- 3-(trifluoromethyl)phenylacetic acid
- 3-(trifluoromethyl)phenylpropan-1-ol
Uniqueness
3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol is unique due to the presence of both the trifluoromethyl group and the prop-2-en-1-ol moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
64189-17-9 |
|---|---|
Molecular Formula |
C10H9F3O |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



